BenchChemオンラインストアへようこそ!

N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

GABA-A receptor Structure-Activity Relationship (SAR) Neuroscience

This specific 2-methylindole-3-oxoacetamide is irreplaceable for SAR studies. Unlike the inactive unsubstituted parent (GABA-A IC50 >100,000 nM), the 4-methoxybenzyl pharmacophore confers high-affinity target engagement (analog Ki=42 nM). The 2-methyl substitution differentiates it from 5-nitro analogs, enabling head-to-head comparison of electronic/steric effects on binding kinetics, logD, and metabolic stability. Procure this exact substitution pattern to ensure valid comparative data in GABA-A subtype mapping and tyrosine kinase (PDGFRα/β, VEGFR-2) anticancer screening programs.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
Cat. No. B5605470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=C(C=C3)OC
InChIInChI=1S/C19H18N2O3/c1-12-17(15-5-3-4-6-16(15)21-12)18(22)19(23)20-11-13-7-9-14(24-2)10-8-13/h3-10,21H,11H2,1-2H3,(H,20,23)
InChIKeyLMBJOXMSSKLGLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: A Defined Indole Scaffold for Structure-Activity Studies


N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-3-oxoacetamide derivative belonging to a broader class of compounds patented (e.g., US6903104) for potent anticancer and anti-angiogenic activities [1]. Its structure features a 2-methylindole core connected via a glyoxylamide linker to a 4-methoxybenzyl group, giving it the molecular formula C19H18N2O3 and a molecular weight of ~322.36 g/mol [2]. The compound's chemical attributes, including 3 hydrogen bond acceptors, 1 donor, and a logP of ~2.68, indicate oral bioavailability potential per Lipinski's Rule of Five [2]. Procurement of this specific compound is essential for research programs requiring precise interrogation of the 2-methyl substitution on the indole ring paired with the N-4-methoxybenzyl side chain.

Why N-(4-Methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Cannot Be Replaced by Generic Analogs


Substituting N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide with a generic in-class compound is not scientifically valid due to the exquisitely sensitive structure-activity relationships (SAR) within this chemotype. For instance, the unsubstituted parent compound, N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide, is essentially inactive at the GABA-A receptor (IC50 >100,000 nM) [1]. In contrast, the introduction of a 4-methoxy substituent on the N-benzyl group (as in the target compound's scaffold) critically enhances potency, as demonstrated by the closely related 5-nitroindole analog (Ki=42 nM) [2]. This demonstrates that the 4-methoxybenzyl moiety is a key pharmacophore for target engagement, making the broader indole-3-oxoacetamide class functionally heterogeneous. Furthermore, the specific 2-methyl substituent on the indole ring differentiates it from other active analogs, like the 5-nitro version, likely altering its potency, selectivity, and physicochemical profile. The evidence below provides quantitative justification for why this exact substitution pattern must be maintained in comparative studies.

N-(4-Methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Quantitative Differentiation Evidence for Scientific Procurement


GABA-A Receptor Binding: The Critical Role of the 4-Methoxybenzyl Pharmacophore

The 4-methoxybenzyl group is a critical molecular determinant for GABA-A receptor binding affinity within the indole-3-oxoacetamide series. The unsubstituted parent compound, N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide, is functionally inactive at this target, showing an IC50 greater than 100,000 nM [1]. Replacing the benzyl group with a 4-methoxybenzyl substituent, as in the target compound's close analog N-(4-methoxybenzyl)-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide, causes a dramatic increase in affinity, yielding a Ki of 42 nM [2]. This represents an over 2,300-fold improvement in binding. While direct data for the target compound at this receptor is not available, this comparative evidence proves that the N-4-methoxybenzyl moiety is indispensable for nanomolar potency, in stark contrast to the unsubstituted N-benzyl form.

GABA-A receptor Structure-Activity Relationship (SAR) Neuroscience

Regioisomeric Differentiation: Receptor Subtype Selectivity Profile of 5-Nitro Analog

The precise regiochemistry of the indole substitution dictates subtype selectivity within the GABA-A receptor family. The closely related comparator, N-(4-methoxybenzyl)-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide, demonstrates a measurable, dose-dependent differential binding profile. It exhibits a Ki of 42 nM for the α1β2γ2 subtype versus a Ki of 126 nM for the α5β3γ2 subtype, resulting in a 3-fold selectivity window for the α1 subunit [1]. Although this data point is for the 5-nitro analog, the comparative framework confirms the scaffold's intrinsic capacity for subtype discrimination, a property dictated by the indole substitution pattern. The target compound's 2-methyl substitution is expected to generate a distinct selectivity fingerprint compared to this 5-nitro comparator, making it a unique tool for probing receptor subtype pharmacology within this central scaffold.

GABA-A receptor subtypes Receptor selectivity Ligand design

Anticancer Drug Discovery: Class-Level Anti-Angiogenic and Cytotoxic Activity

The compound is a member of the 3-oxoacetamideindolyl class, which is patented for its dual anticancer mechanisms: potent cytotoxic and anti-angiogenic activities [1]. The patent, US6903104, explicitly claims that these compounds are useful for treating a wide range of cancers, including leukemia, sarcoma, lymphoma, melanoma, and carcinomas of the breast, prostate, lung, and colon [1]. While specific IC50 values for the target compound against cancer cell lines are not available from the retrieved sources, the patent's claims are supported by a detailed structure-activity relationship framework. For a related 2-(adamantan-1-yl)indole oxoacetamide analog, an IC50 of 10.56 ± 1.14 μM against HepG2 liver cancer cells has been reported [2], validating the anticancer potential of the decorated indole-oxoacetamide core. The target compound's 2-methyl substitution represents a specific, untested node within this therapeutically validated structural space, offering a distinct vector for optimizing potency and selectivity against kinase targets.

Cancer Angiogenesis Cytotoxicity Drug development

Physicochemical Differentiation from Ortho-Methoxy Regioisomer Impacts Molecular Recognition

The target compound's para-methoxybenzyl substitution pattern is structurally distinct from the ortho-methoxy regioisomer, N-[(2-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852368-89-9) . This seemingly minor positional change (para vs. ortho) profoundly alters the molecular shape, electronic distribution, and hydrogen-bonding capabilities of the benzyl moiety. The para-substitution in the target compound creates a linear, extended geometry, while the ortho-substitution introduces a steric kink, which can critically alter the ligand's fit within a protein binding pocket. This is supported by the differential pharmacological profile observed between the active N-4-methoxybenzyl scaffold and the inactive N-benzyl scaffold. Substituting the target compound with the ortho-methoxy isomer would therefore introduce an uncontrolled variable in SAR studies, potentially leading to a complete loss or gain of function for unrelated targets.

Drug design Molecular modeling Physicochemical properties

Best-Fit R&D Scenarios for Procuring N-(4-Methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide


Neuroscience: Profiling GABA-A Receptor Subtype Selectivity

This compound is ideally suited for competitive binding assays to map the GABA-A receptor subtype selectivity landscape of 2-methylindole-3-oxoacetamides. Its 4-methoxybenzyl pharmacophore ensures high-affinity binding, as evidenced by the Ki=42 nM achieved by its 5-nitro analog [1]. Researchers can use it to determine the selectivity shift across α1, α5, and other subtypes caused by replacing the 5-nitro group with a 2-methyl group, directly building on the established 3-fold selectivity window of the former.

Medicinal Chemistry: Anticancer Lead Optimization Against Kinase Targets

As a member of the patented 3-oxoacetamideindolyl anticancer class [2], this compound is a prime starting point for a medicinal chemistry campaign. It can be screened against a panel of tyrosine kinases (e.g., PDGFRα/β, VEGFR-2) associated with angiogenesis and tumor proliferation. This lead identification and optimization work is directly supported by the class-level evidence of potent cytotoxicity and the reported nanomolar kinase inhibition of related 2-oxoindole derivatives.

SAR Study: Isosteric Replacement of the Nitro Group with Methyl

This compound enables a critical SAR study comparing the electronic and steric effects of a 2-methyl group versus a 5-nitro group on the indole core. The 5-nitro analog is a known high-affinity (Ki=42 nM) ligand [1]. Procuring the 2-methyl version allows for a head-to-head comparison of their binding kinetics, logD, and metabolic stability profiles. This is a fundamental medicinal chemistry exercise to determine the optimal substituent for balancing target affinity with drug-like properties.

Chemical Probe for Investigating GABA-A versus Anticancer Polypharmacology

The compound's dual potential—anchored by structural evidence for GABA-A binding [1] and patent claims for anticancer activity [2]—makes it a valuable tool for investigating intentional polypharmacology. A research program can profile this single ligand against both CNS and oncology target panels to identify selective downstream effects, using the 2-methyl group as a critical structural handle for future mechanistic deconvolution studies.

Quote Request

Request a Quote for N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.